molecular formula C15H32Si4Te B12581524 Trisilane, 1,1,1,3,3,3-hexamethyl-2-(phenyltelluro)-2-(trimethylsilyl)- CAS No. 197724-17-7

Trisilane, 1,1,1,3,3,3-hexamethyl-2-(phenyltelluro)-2-(trimethylsilyl)-

Cat. No.: B12581524
CAS No.: 197724-17-7
M. Wt: 452.4 g/mol
InChI Key: JAQBRXLHEIEHDS-UHFFFAOYSA-N
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Description

Trisilane, 1,1,1,3,3,3-hexamethyl-2-(phenyltelluro)-2-(trimethylsilyl)- is a complex organosilicon compound. Organosilicon compounds are widely studied due to their unique chemical properties and applications in various fields, including materials science, chemistry, and medicine. This compound, in particular, features a trisilane backbone with hexamethyl, phenyltelluro, and trimethylsilyl substituents, making it an interesting subject for research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trisilane, 1,1,1,3,3,3-hexamethyl-2-(phenyltelluro)-2-(trimethylsilyl)- typically involves multiple steps, including the formation of the trisilane backbone and the introduction of the substituents. Common synthetic routes may include:

    Formation of the Trisilane Backbone: This step often involves the reaction of chlorosilanes with silanes in the presence of a catalyst.

    Introduction of Hexamethyl Groups: Hexamethyl groups can be introduced through reactions with methylating agents such as methyl lithium or methyl magnesium bromide.

    Addition of Phenyltelluro Group: The phenyltelluro group can be introduced via a reaction with phenyltellurium chloride in the presence of a reducing agent.

    Incorporation of Trimethylsilyl Group: This step typically involves the reaction with trimethylsilyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for such complex organosilicon compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of specialized reactors to handle the reactive intermediates safely.

Chemical Reactions Analysis

Types of Reactions

Trisilane, 1,1,1,3,3,3-hexamethyl-2-(phenyltelluro)-2-(trimethylsilyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of simpler silanes.

    Substitution: Substitution reactions can occur at the silicon atoms, leading to the formation of new organosilicon compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield siloxanes, while reduction can produce simpler silanes.

Scientific Research Applications

Chemistry

In chemistry, Trisilane, 1,1,1,3,3,3-hexamethyl-2-(phenyltelluro)-2-(trimethylsilyl)- is studied for its unique reactivity and potential as a precursor for other organosilicon compounds.

Biology and Medicine

In biology and medicine, organosilicon compounds are explored for their potential use in drug delivery systems and as imaging agents due to their biocompatibility and unique properties.

Industry

In industry, this compound may be used in the production of advanced materials, including silicones and other polymers, due to its ability to form stable bonds with other elements.

Mechanism of Action

The mechanism of action of Trisilane, 1,1,1,3,3,3-hexamethyl-2-(phenyltelluro)-2-(trimethylsilyl)- involves interactions with molecular targets through its silicon, tellurium, and carbon atoms. These interactions can lead to the formation of new bonds and the transformation of the compound into various products. The pathways involved may include nucleophilic substitution, electrophilic addition, and radical reactions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other organosilicon compounds with different substituents, such as:

    Hexamethyldisilane: A simpler organosilicon compound with two silicon atoms.

    Trimethylsilylchloride: A common reagent in organosilicon chemistry.

    Phenyltellurium Chloride: A related compound with a tellurium atom bonded to a phenyl group.

Uniqueness

Trisilane, 1,1,1,3,3,3-hexamethyl-2-(phenyltelluro)-2-(trimethylsilyl)- is unique due to its combination of a trisilane backbone with hexamethyl, phenyltelluro, and trimethylsilyl substituents. This unique structure imparts specific chemical properties and reactivity that distinguish it from other organosilicon compounds.

Properties

CAS No.

197724-17-7

Molecular Formula

C15H32Si4Te

Molecular Weight

452.4 g/mol

IUPAC Name

trimethyl-[phenyltellanyl-bis(trimethylsilyl)silyl]silane

InChI

InChI=1S/C15H32Si4Te/c1-16(2,3)19(17(4,5)6,18(7,8)9)20-15-13-11-10-12-14-15/h10-14H,1-9H3

InChI Key

JAQBRXLHEIEHDS-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)[Si]([Si](C)(C)C)([Si](C)(C)C)[Te]C1=CC=CC=C1

Origin of Product

United States

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